Product packaging for 2-Bromo-3-(bromomethyl)-1,1'-biphenyl(Cat. No.:)

2-Bromo-3-(bromomethyl)-1,1'-biphenyl

Cat. No.: B12088201
M. Wt: 326.03 g/mol
InChI Key: PJXZIEDLTHQYBC-UHFFFAOYSA-N
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Description

Contextualization of Biphenyls as Core Scaffolds in Organic Synthesis

The true value of the biphenyl (B1667301) structure is realized when it is functionalized, meaning when specific atoms or groups are introduced onto the phenyl rings. chemicalbook.com The compound 2-Bromo-3-(bromomethyl)-1,1'-biphenyl is an example of such a functionalized biphenyl, featuring two distinct types of bromine substituents that impart specific reactivity and properties.

Functionalized biphenyls are crucial in the construction of complex, high-value molecules. The specific positioning of substituents on the biphenyl core dictates the three-dimensional shape and electronic properties of the molecule, which in turn governs its function. For instance, in the field of materials science, biphenyl derivatives are essential components of liquid crystals. rsc.org In medicinal chemistry, altering the substitution pattern on a biphenyl scaffold can dramatically influence a compound's biological activity. Studies on biphenyl-based antimicrobial compounds have shown that positional isomers exhibit significantly different efficacy against various bacterial strains, highlighting how subtle structural changes can have a profound impact on molecular interaction and function. nih.gov The defined spatial relationship between the substituents is key to their role in creating advanced molecular structures. nih.gov

Biphenyl derivatives are of immense strategic importance in modern chemical research, particularly in drug discovery and the synthesis of fine chemicals. The biphenyl moiety is present in numerous marketed drugs, where it often plays a critical role in binding to biological targets like proteins. patsnap.com Bromomethyl biphenyl compounds, a class to which this compound belongs, are valuable intermediates, especially in the synthesis of 'sartan' antihypertensive drugs. patsnap.com The presence of the reactive bromomethyl group allows for further chemical modification, enabling chemists to build more complex molecules. rsc.org For example, the related chloromethyl group can be easily introduced onto a biphenyl ring and serves as a handle for subsequent transformations to create a wide range of specialty chemicals and pharmaceuticals. rsc.org

Structural Features and Positional Isomerism in Brominated Biphenyl Systems

The term "polybrominated biphenyls" (PBBs) refers to a class of compounds where one or more hydrogen atoms on the biphenyl structure are replaced by bromine atoms. google.com There are 209 possible distinct PBB compounds, known as congeners. google.com These are categorized into homolog groups based on the number of bromine atoms.

Isomerism is a key feature of this class. Even with a simple disubstituted biphenyl, numerous positional isomers are possible. For a dibromobiphenyl, there are 12 different possible arrangements of the two bromine atoms. The complexity increases with the number of substituents. The specific position of each bromine atom significantly influences the molecule's physical and chemical properties, including its toxicity and environmental persistence.

Number of Bromine AtomsNumber of Possible Isomers (Congeners)
1 (Monobromo)3
2 (Dibromo)12
3 (Tribromo)24
4 (Tetrabromo)42
5 (Pentabromo)46
6 (Hexabromo)42
7 (Heptabromo)24
8 (Octabromo)12
9 (Nonabromo)3
10 (Decabromo)1

Data Source: U.S. Department of Health and Human Services, Public Health Service, Agency for Toxic Substances and Disease Registry.

In the case of this compound, the isomerism is defined by the positions of the bromo and bromomethyl groups. The "2-Bromo" indicates a bromine atom on the second carbon of one phenyl ring, while "3-(bromomethyl)" places the CH₂Br group on the third carbon of the same ring. The "1,1'-" denotes the connection point between the two phenyl rings.

Historical Trajectory and Evolution of Synthetic Methodologies for Related Brominated Biphenyls

The synthesis of biphenyl derivatives has evolved significantly over the past century. Early methods often required harsh reaction conditions and offered limited control over the final product's structure. Modern methods provide highly efficient and selective ways to construct these important molecules.

The general approach to synthesizing a compound like this compound involves two key stages: first, the formation of the core biphenyl structure, and second, the introduction of the functional groups (bromo and bromomethyl).

MethodDescriptionTypical Application
Ullmann ReactionA classic method involving the coupling of two aryl halides using a copper catalyst at high temperatures.Synthesis of symmetrical biphenyls.
Suzuki-Miyaura CouplingA highly versatile palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. rsc.orgFormation of unsymmetrical biphenyls under mild conditions. rsc.org
Radical BrominationIntroduction of a bromine atom onto an alkyl group (like a methyl group) using a radical initiator and a bromine source such as N-bromosuccinimide (NBS). patsnap.comgoogle.comConversion of methyl-biphenyls to bromomethyl-biphenyls. patsnap.comgoogle.com

The synthesis of the biphenyl core itself is often achieved via powerful metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for this purpose, allowing for the precise connection of two different aryl fragments to create an unsymmetrical biphenyl. rsc.org For example, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl can be produced in high yield using a Suzuki-Miyaura cross-coupling. rsc.org

Once the substituted methyl-biphenyl precursor is assembled, the bromomethyl group is typically installed via a radical bromination reaction. patsnap.com This transformation often uses a reagent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator, which can be a chemical agent or light (photo-irradiation). google.comnih.gov This method selectively brominates the methyl group attached to the aromatic ring, leaving the ring itself untouched, to yield the desired bromomethyl biphenyl derivative. patsnap.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2 B12088201 2-Bromo-3-(bromomethyl)-1,1'-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3-phenylbenzene

InChI

InChI=1S/C13H10Br2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

PJXZIEDLTHQYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)CBr

Origin of Product

United States

Chemical Reactivity and Transformative Organic Reactions of 2 Bromo 3 Bromomethyl 1,1 Biphenyl

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group attached to the biphenyl (B1667301) system is a benzylic halide. The carbon-bromine bond at this position is activated by the adjacent aromatic ring, which can stabilize intermediates such as carbocations and radicals through resonance. This inherent stability dictates the reactivity of the benzylic bromide moiety, making it susceptible to a range of chemical transformations.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic bromide in 2-Bromo-3-(bromomethyl)-1,1'-biphenyl is a prime site for nucleophilic substitution reactions, which can proceed through either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanisms. pressbooks.pub The choice of pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the specific reaction conditions.

SN1 Pathway : In the presence of a weak nucleophile and a polar protic solvent, the reaction tends to follow an SN1 pathway. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. chemistrysteps.com This intermediate is particularly stable due to the delocalization of the positive charge over the adjacent aromatic ring. The subsequent attack by a nucleophile is rapid and can occur from either face of the planar carbocation, potentially leading to a racemic mixture if the carbon were chiral.

SN2 Pathway : With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. This pathway involves a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs. pressbooks.pub This reaction proceeds with an inversion of configuration at the carbon center. libretexts.org Benzylic halides are particularly reactive in SN2 reactions due to the ability of the adjacent π-system to stabilize the transition state. One-pot reactions combining the nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed cycloaddition (a "click" reaction), have been developed to synthesize bis(1,2,3-triazole) derivatives from bis(bromomethyl)benzenes. nih.gov

Nucleophilic substitution has been demonstrated with a variety of nucleophiles, including amines, thiols, and alcohols, on similar bromomethyl-functionalized biphenyl and phenylboronic acid pinacol (B44631) esters. gre.ac.uk

Table 1: Nucleophilic Substitution Reactions of Benzylic Bromides

Reaction Type Nucleophile Solvent Key Feature Product Type
SN1 Weak (e.g., H₂O, ROH) Polar Protic (e.g., ethanol) Formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com Alcohols, Ethers

| SN2 | Strong (e.g., CN⁻, N₃⁻, RS⁻) | Polar Aprotic (e.g., acetone, DMF) | Concerted mechanism with inversion of configuration. pressbooks.publibretexts.org | Nitriles, Azides, Thioethers |

Reductions and Oxidations at the Bromomethyl Group

The bromomethyl group can undergo both reduction to a methyl group and oxidation to an aldehyde or carboxylic acid.

Reduction : The benzylic bromide can be reduced to a methyl group. One common method for such a transformation is radical dehalogenation. cureffi.org This can be achieved using organo-tin reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). cureffi.org The reaction proceeds via a free radical chain mechanism where a tributyltin radical abstracts the bromine atom, generating a benzylic radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product and regenerate the tin radical.

Oxidation : While direct oxidation of a bromomethyl group is less common, the benzylic position is generally susceptible to oxidation. Often, the benzylic bromide is first converted to another functional group, such as an alcohol via nucleophilic substitution, which is then oxidized. Alternatively, the related benzylic oxidation of an alkyl group (like a methyl group) adjacent to a benzene (B151609) ring can produce a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com

Radical Reactions Involving Benzylic Bromides

The stability of the benzylic radical makes the bromomethyl group a participant in various radical reactions. chemistrysteps.commasterorganicchemistry.com The resonance stabilization of this intermediate lowers the activation energy for processes involving its formation. chemistrysteps.com

Free-radical benzylic bromination itself, often using N-bromosuccinimide (NBS) with light or a radical initiator, is a key reaction for functionalizing alkyl aromatic compounds to produce benzylic bromides. masterorganicchemistry.comresearchgate.netchadsprep.com The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form the stable benzylic radical, which then reacts with Br₂ (present in low concentration) to form the product and another bromine radical, continuing the chain reaction. masterorganicchemistry.comchadsprep.com

Beyond its formation, the benzylic bromide can undergo further radical reactions. As mentioned in the reduction section, radical dehalogenation is a prominent example. cureffi.org Furthermore, the benzylic radical intermediate can participate in cyclization reactions if a suitable unsaturated bond is present elsewhere in the molecule. cureffi.org

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality on the biphenyl core is characterized by a bromine atom directly attached to an sp²-hybridized carbon of the aromatic ring. This C(sp²)-Br bond is stronger and less reactive towards simple nucleophilic substitution than the C(sp³)-Br bond of the benzylic bromide. nih.gov Its synthetic utility lies primarily in its ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netescholarship.org Aryl halides are common electrophilic partners in these reactions. For a molecule like this compound, these reactions offer a powerful method to further elaborate the biphenyl skeleton by forming a new bond at the C2 position, while leaving the benzylic bromide intact for subsequent transformations.

The Suzuki-Miyaura coupling is a highly efficient and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds, styrenes, and conjugated dienes. gre.ac.uklibretexts.org The reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

For this compound, the aryl bromide can be selectively coupled with a variety of aryl or vinyl boronic acids. This allows for the construction of complex polyaromatic systems. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide to form a Pd(II) complex.

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The versatility of the Suzuki-Miyaura coupling has been demonstrated in the synthesis of various fluorinated biphenyl derivatives from aryl bromides and boronic acids using a heterogeneous palladium catalyst. mdpi.com The reaction conditions can be tuned to be mild, and the boronic acids used are generally stable and environmentally benign compared to other organometallic reagents. youtube.com

Table 2: Key Steps in Suzuki-Miyaura Coupling

Step Description Intermediate
Oxidative Addition Insertion of Pd(0) into the aryl-bromide bond. Aryl-Pd(II)-Br complex
Transmetalation Transfer of the organic group from the boronate complex to the Pd(II) center. Di-organic-Pd(II) complex

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) |

Negishi, Kumada, and Stille Coupling Variants

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation, and this compound is a substrate well-suited for these transformations, primarily at the aryl bromide position.

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, the aryl bromide can selectively couple with various organozinc reagents in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for achieving high yields and selectivity, with biaryldialkylphosphine ligands like CPhos being particularly effective for coupling secondary alkylzinc halides with aryl bromides. nih.gov The reaction generally shows good functional group tolerance. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is economically advantageous for creating unsymmetrical biaryls. organic-chemistry.org When reacting with this compound, the coupling would preferentially occur at the Csp²-Br bond. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org For sterically hindered substrates, nickel catalysts supported by N-heterocyclic carbene (NHC) ligands have shown effectiveness. rhhz.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org It is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orglibretexts.org The reaction with this compound would see the selective activation of the aryl-bromine bond by the palladium catalyst for coupling with the organostannane. wikipedia.org

Table 1: Comparison of Coupling Reactions for Aryl Bromides

Coupling ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Limitations
Negishi Organozinc (R-ZnX)Pd or NiHigh reactivity, good functional group tolerance. wikipedia.orgorganic-chemistry.orgOrganozinc reagents often prepared in situ. organic-chemistry.org
Kumada Grignard (R-MgX)Ni or PdHigh reactivity, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.orgLimited functional group tolerance due to basicity of Grignard reagent. wikipedia.org
Stille Organostannane (R-SnR'₃)PdExcellent functional group tolerance, air/moisture stable reagents. wikipedia.orglibretexts.orgToxicity of tin compounds, difficulty in removing tin byproducts. wikipedia.org
Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules. nih.gov

For this compound, the aryl bromide is the reactive site for Buchwald-Hartwig amination. The reaction would proceed by the oxidative addition of the palladium catalyst to the Csp²-Br bond, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl product. The benzyl (B1604629) bromide group would likely remain intact under standard conditions, allowing for subsequent functionalization. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as XPhos and CM-phos often providing high catalytic activity for the amination of aryl bromides. nih.govorgsyn.org The reaction is compatible with a wide range of primary and secondary amines. organic-chemistry.org

Table 2: Buchwald-Hartwig Amination of an Aryl Bromide

SubstrateAmine PartnerCatalyst SystemProduct Type
Ar-BrR¹R²NHPd(0) source + Phosphine LigandAr-NR¹R²

Directed C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy for forming C-C or C-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of this compound, C-H activation could theoretically be directed to several positions on the biphenyl core.

While specific studies on this exact molecule are not prevalent, general principles suggest that a transition metal catalyst (often palladium, rhodium, or ruthenium) could coordinate to the molecule and activate a C-H bond. The directing group plays a crucial role in determining the regioselectivity of the functionalization. In this case, the bromine atom or the phenyl ring itself could act as a directing group. For instance, bromide-mediated C-H functionalization has been shown to facilitate the synthesis of naphthol derivatives through the annulation of phenylethanones and alkynes, proceeding through a bromo-substituted intermediate. nih.gov Such strategies could potentially be applied to achieve novel transformations of this compound. researchgate.net

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents, most commonly organolithium compounds. wikipedia.org This reaction is typically very fast, especially with organolithium reagents like n-butyllithium or t-butyllithium. princeton.eduharvard.edu

In this compound, the two bromine atoms exhibit different reactivities. The aryl bromide is expected to undergo lithium-halogen exchange much more readily than the benzyl bromide. The rate of exchange generally follows the trend I > Br > Cl for aryl halides. wikipedia.org The reaction of this compound with one equivalent of an alkyllithium reagent at low temperature would selectively generate the 2-lithio-3-(bromomethyl)-1,1'-biphenyl intermediate. This lithiated species can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a new functional group at the 2-position. This regioselective exchange provides a powerful method for the controlled, stepwise functionalization of the molecule. nih.gov

Table 3: Regioselectivity in Metal-Halogen Exchange

ReagentReactive Site on SubstrateIntermediate FormedSubsequent Reaction
n-BuLi (1 equiv), low temp.Aryl Bromide (Csp²-Br)2-Lithio-3-(bromomethyl)-1,1'-biphenylQuenching with an electrophile (E⁺) to form E-C₆H₃(CH₂Br)C₆H₅

Chemo- and Regioselective Transformations Exploiting Differential Reactivity

The differential reactivity of the aryl bromide and benzyl bromide in this compound is the cornerstone of its synthetic utility. This allows for chemo- and regioselective transformations where one bromine atom reacts while the other remains available for a subsequent, different reaction.

For example, a palladium-catalyzed coupling reaction (e.g., Suzuki, Negishi) can be performed selectively at the more reactive aryl bromide position. The resulting product, which still contains the benzyl bromide moiety, can then undergo a different type of transformation, such as a nucleophilic substitution. A wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates, carbanions) can displace the benzylic bromine. This two-step, one-pot or sequential approach enables the synthesis of highly functionalized biphenyl derivatives that would be difficult to access otherwise. The regioselectivity of metal-halogen exchange, as discussed previously, is another prime example of exploiting this differential reactivity. nih.govresearchgate.net

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with reactive groups positioned ortho to the biphenyl linkage, makes it a prime candidate for intramolecular reactions to form fused-ring systems. Following a transformation that introduces a nucleophilic or organometallic center at the 2-position, this new functionality can react with the electrophilic benzylic carbon of the bromomethyl group.

A classic example would be an intramolecular cyclization following a metal-halogen exchange. Treatment with an alkyllithium reagent would generate the 2-lithio intermediate, which could then undergo an intramolecular Sₙ2 reaction, displacing the bromide to form a six-membered dihydrophenanthrene ring system. This type of reaction, sometimes referred to as a Parham cyclization, is a powerful method for constructing polycyclic aromatic frameworks. wikipedia.org The precise nature of the cyclized product would depend on the reaction conditions and any subsequent workup or rearrangement steps.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Bromomethyl 1,1 Biphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the intricate details of molecular structure and dynamics in solution. For 2-Bromo-3-(bromomethyl)-1,1'-biphenyl, NMR studies are crucial for understanding the conformational preferences and the potential for restricted rotation around the biphenyl (B1667301) linkage.

Advanced 1H and 13C NMR Techniques

In the ¹H NMR spectrum, the bromomethyl group (-CH₂Br) would typically appear as a singlet in the range of δ 4.4-4.7 ppm. rsc.org The aromatic protons would resonate in the downfield region, approximately between δ 7.0 and 7.8 ppm, with their precise chemical shifts and coupling patterns being highly dependent on the torsional angle between the two phenyl rings and the electronic effects of the substituents.

The ¹³C NMR spectrum would provide complementary information. The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-35 ppm. rsc.orgdocbrown.info The aromatic carbons would appear between δ 125 and 145 ppm. The carbon atoms directly bonded to the bromine atom (C-2) and the other phenyl ring (C-1 and C-1') would have distinct chemical shifts influenced by these substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Bromomethyl (-CH₂Br)4.4 - 4.730 - 35
Aromatic (Ar-H)7.0 - 7.8125 - 145
C-Br-~123
C-CH₂Br-~138
C-C (ipso)-~140-142

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

NMR Studies of Molecular Conformation in Solution

The conformation of biphenyls in solution is dictated by the balance between steric hindrance of the ortho substituents and the electronic effects that favor planarity for optimal π-conjugation. libretexts.orgic.ac.uk In this compound, the presence of a bulky bromine atom at the C-2 position forces the phenyl rings to adopt a twisted conformation to minimize steric strain. libretexts.org

Variable temperature (VT) NMR studies can provide insights into the dynamic behavior of the molecule, specifically the energy barrier to rotation around the C1-C1' bond. researchgate.net If the rotational barrier is sufficiently high, separate signals for the non-equivalent protons and carbons of the two atropisomers might be observed at low temperatures. The coalescence of these signals at higher temperatures would allow for the calculation of the Gibbs free energy of activation for the rotational process.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together.

Elucidation of Torsional Angles and Atropisomerism in Crystalline State

A key structural parameter for biphenyls is the dihedral or torsional angle between the two phenyl rings. In the gas phase, biphenyl has a torsional angle of approximately 42-45°. westmont.educolostate.edu However, in the solid state, crystal packing forces can lead to a more planar or a more twisted conformation. nih.govwestmont.edu

For this compound, the steric repulsion between the bromine atom at C-2 and the ortho-hydrogen on the other ring would lead to a significant deviation from planarity. researchgate.net The measured torsional angle from an X-ray crystal structure would provide a precise value for this deviation in the solid state.

The substitution pattern of this compound, with a substituent at the ortho position, gives rise to the phenomenon of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual rotamers. libretexts.org Due to the presence of the bromine atom at the 2-position, rotation around the C1-C1' bond is restricted, leading to the existence of two enantiomeric conformers (atropisomers). A crystallographic study would reveal whether the compound crystallizes as a racemic mixture of the two atropisomers or if spontaneous resolution occurs, leading to a chiral crystal.

Interactive Data Table: Key Structural Parameters from a Hypothetical X-ray Crystal Structure

ParameterExpected Value/Observation
Torsional Angle (C2-C1-C1'-C6')> 45° (significantly twisted)
C-Br Bond Length~1.90 Å
C-C (inter-ring) Bond Length~1.49 Å
Closest Intermolecular Br···Br contactPotentially < 3.70 Å (sum of van der Waals radii)
Crystal SystemLikely monoclinic or orthorhombic
AtropisomerismPresence of both enantiomers in the unit cell (racemic) or a single enantiomer (chiral)

Note: These are hypothetical values and observations based on the structures of similar compounds.

Other Advanced Spectroscopic Methods (e.g., Raman, IR, UV-Vis) for Specific Electronic and Bonding Insights

While Nuclear Magnetic Resonance (NMR) spectroscopy provides the backbone of structural elucidation for "this compound," other spectroscopic techniques such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary and specific insights into the molecule's vibrational and electronic properties. These methods are instrumental in confirming the presence of key functional groups and understanding the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. For "this compound," the IR spectrum is expected to be complex, but key absorptions can be predicted based on the analysis of related compounds. Brominated biphenyls exhibit their own characteristic infrared spectra, with the fingerprint region between 1500 cm⁻¹ and 1000 cm⁻¹ being particularly important for identification. labnews.co.ukshimadzu.com

The C-H stretching vibrations of the aromatic rings are anticipated in the region of 3100-3000 cm⁻¹. libretexts.org The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ range. pressbooks.pub A crucial vibration for this molecule is the C-Br stretch. The aryl C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, generally between 700 cm⁻¹ and 500 cm⁻¹. wpmucdn.com Additionally, the CH₂ bending vibration of the bromomethyl group is expected around 1435-1425 cm⁻¹, and the C-Br stretching of this alkyl halide-like group would also fall in the lower frequency range, potentially overlapping with the aryl C-Br stretch. docbrown.info

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aromatic C=CStretching1600 - 1450Medium to Weak
-CH₂- (bromomethyl)Bending (Scissoring)~1435 - 1425Medium
Aryl C-BrStretching700 - 500Strong
-CH₂-BrStretching< 700Strong
Biphenyl C-CStretching~1300 - 1200Medium

This table is based on characteristic vibrational frequencies of related compounds.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides valuable information about molecular vibrations, particularly for non-polar bonds that are weak or absent in IR spectra. The C-C bonds of the biphenyl skeleton and the C-Br bonds are expected to yield distinct Raman signals.

The most intense Raman line for aliphatic bromides, which can be analogous to the bromomethyl group, is typically associated with the C-Br bond and appears around 539-600 cm⁻¹. aps.org For brominated aromatic compounds, characteristic Raman bands are also observed. nih.gov The biphenyl ring system itself has characteristic Raman peaks, and substitution patterns can lead to shifts in these peaks. For instance, in chlorinated biphenyls, distinct peaks are observed that can differentiate between isomers. researchgate.net Aromatic ring stretching vibrations are also prominent in the Raman spectrum, typically appearing in the 1600-1500 cm⁻¹ region. renishaw.com

Table 2: Predicted Characteristic Raman Shifts for this compound

Functional Group/BondVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing/Stretching~1600 and ~1000
C-H AromaticStretching~3050
C-C Biphenyl LinkageStretching~1280
C-Br (Aryl)Stretching~600 - 500
C-Br (Bromomethyl)Stretching~600 - 530

This table is based on characteristic Raman shifts of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of "this compound" is expected to be dominated by the absorptions of the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band (K-band) around 250 nm, which is attributed to the conjugation between the two phenyl rings. nih.govoup.com

The presence of substituents on the biphenyl rings influences the position and intensity of this absorption maximum (λ_max). Halogen substituents, such as bromine, generally cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band due to their electron-donating resonance effect and the extension of the chromophore. quimicaorganica.org However, the substitution at the ortho position (the 2-position in this case) introduces significant steric hindrance. This steric strain can force the two phenyl rings out of planarity, reducing the extent of π-conjugation. nih.gov A decrease in planarity typically leads to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the molar absorptivity (intensity) of the conjugation band. nih.gov Therefore, the UV-Vis spectrum of "this compound" will reflect a balance between the bathochromic effect of the bromine atoms and the hypsochromic effect of the ortho-substitution-induced twist of the biphenyl system. The presence of the bromomethyl group at the 3-position is expected to have a less significant impact on the main biphenyl absorption compared to the directly attached bromine atom.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

ChromophoreElectronic TransitionPredicted λ_max (nm)Expected Effect of Substitution
Biphenylπ → π*~240 - 260Hypsochromic shift relative to unsubstituted biphenyl due to ortho-bromo steric hindrance.

This table is based on the known spectroscopic behavior of substituted biphenyls.

Theoretical and Computational Chemistry of 2 Bromo 3 Bromomethyl 1,1 Biphenyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of 2-Bromo-3-(bromomethyl)-1,1'-biphenyl. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and the energies of different molecular states.

The reactivity of this compound is of significant interest, particularly concerning the bromine and bromomethyl substituents. DFT calculations can be employed to model the energy profiles of potential reactions, such as nucleophilic substitution at the benzylic position or metal-catalyzed cross-coupling reactions involving the aryl bromide.

By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. For instance, in a hypothetical SN2 reaction at the bromomethyl group, the energy profile would reveal the activation energy barrier required for the substitution to occur. The transition state for such a reaction would feature a pentacoordinate carbon atom, and its geometry and energy can be precisely calculated.

Similarly, the mechanism of a Suzuki or Stille coupling at the C-Br bond can be elucidated. These calculations would involve modeling the oxidative addition, transmetalation, and reductive elimination steps, providing activation energies for each. nih.gov The computed energy profile helps in understanding the reaction kinetics and predicting the most favorable reaction pathway.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State[Nu---CH₂(C₁₃H₉Br)---Br]⁻+15.2
Products2-Bromo-3-(nucleomethyl)-1,1'-biphenyl + Br⁻-5.8

Note: The values presented are hypothetical and serve as an illustrative example of data obtained from DFT calculations.

The conformation of biphenyl (B1667301) and its derivatives is primarily defined by the dihedral angle (torsion angle) between the two phenyl rings. In this compound, the presence of substituents at the ortho and meta positions introduces significant steric and electronic effects that influence the preferred conformation and the barrier to rotation around the biaryl C-C bond.

Ab initio and DFT calculations are instrumental in determining the potential energy surface as a function of the dihedral angle. nih.gov For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 45 degrees. The planar and perpendicular conformations represent transition states for rotation. biomedres.us

For this compound, the ortho-bromo substituent is expected to significantly increase the rotational barrier due to steric clashes with the adjacent phenyl ring. The bromomethyl group at the meta position will have a lesser, but not negligible, influence. Computational studies on similarly substituted biphenyls have shown that ortho-substituents dramatically raise the energy of the planar transition state. rsc.orgresearchgate.net

Table 2: Hypothetical Calculated Rotational Barriers for Biphenyl Derivatives (DFT B3LYP/6-31G)*

CompoundDihedral Angle (°)Rotational Barrier (kcal/mol)
Biphenyl~45~2.0 (planar TS), ~6.0 (perp. TS)
2-Bromobiphenyl~55~8.5 (planar TS)
This compound~60-70>12.0 (planar TS) (Estimated)

Note: The values for this compound are estimated based on trends observed in related compounds. TS = Transition State.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

The conformation of this compound in solution is not solely determined by its intrinsic potential energy surface but is also influenced by interactions with solvent molecules. MD simulations in explicit solvent environments can reveal how different solvents stabilize or destabilize certain conformations. tandfonline.com

For instance, in a polar solvent, conformations with a larger dipole moment might be favored. Conversely, in a nonpolar solvent, intramolecular van der Waals interactions will play a more dominant role. nih.gov Simulations can quantify the average dihedral angle and its fluctuations in different solvents, providing a dynamic picture of the molecule's structure in solution. nih.govrsc.org The solvent can also affect the rate of conformational changes by altering the energy barriers for rotation. rsc.org

MD simulations allow for the direct observation of the dynamics of torsional motion around the biaryl axis. halo.sciencersc.org By analyzing the simulation trajectory, one can determine the frequency and timescale of transitions between different conformational states. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules, such as in a biological receptor or on a catalyst surface.

The root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify the most flexible regions of the molecule. For this compound, the bromomethyl group is expected to exhibit significant flexibility, while the biphenyl core will undergo torsional fluctuations around the equilibrium dihedral angle.

Force Field Development and Validation for Biphenyl Derivatives

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govchoderalab.org For a novel molecule like this compound, specific force field parameters may not be available in standard databases.

Therefore, a crucial step is the development and validation of these parameters. This process typically involves fitting parameters to high-level quantum mechanical data and experimental results where available. nih.govuq.edu.aufrontiersin.org For biphenyl derivatives, the parameters for the dihedral potential governing the rotation around the biaryl axis are of paramount importance. These are often derived by fitting to the rotational energy profile calculated using DFT.

Validation of the new force field parameters is then performed by running MD simulations and comparing the calculated properties, such as conformational preferences and thermodynamic properties, with either experimental data or the original quantum mechanical data. uq.edu.au This ensures that the force field provides a realistic description of the molecule's behavior.

Computational Studies on Molecular Recognition and Supramolecular Interactions

As of the latest available literature, detailed computational studies focusing specifically on the molecular recognition and supramolecular interactions of this compound are not extensively documented in publicly accessible research. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating such phenomena, dedicated research applying these techniques to this particular isomer is sparse.

Computational chemistry provides significant insights into how molecules interact. For brominated biphenyl derivatives, these studies would typically investigate non-covalent interactions such as halogen bonding (Br···X), hydrogen bonding (C-H···Br or C-H···π), and π-π stacking interactions. These interactions are fundamental to the process of molecular recognition, where a host molecule selectively binds to a guest, and to the self-assembly of molecules into larger supramolecular structures.

However, without specific studies on this compound, any discussion of its molecular recognition and supramolecular behavior remains speculative. The specific substitution pattern of the bromo and bromomethyl groups on the biphenyl scaffold is expected to create a unique electrostatic potential surface and steric environment, which would govern its interaction preferences.

Future computational research on this compound would be valuable. Such studies could involve:

Geometry Optimization and Conformational Analysis: To determine the most stable three-dimensional structure and the rotational barrier of the biphenyl single bond.

Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic interactions.

Non-Covalent Interaction (NCI) Analysis: To visualize and characterize the weak interactions that would be crucial for molecular recognition and supramolecular assembly.

Dimer and Cluster Calculations: To model the interaction energies and geometries of small aggregates, providing a bottom-up understanding of its potential supramolecular structures.

Such theoretical investigations would provide a foundational understanding of the physicochemical properties of this compound and guide its potential application in materials science and crystal engineering.

Due to the absence of specific research data for this compound, no data tables of computational findings can be presented.

Applications of 2 Bromo 3 Bromomethyl 1,1 Biphenyl As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The unique arrangement of reactive sites on 2-Bromo-3-(bromomethyl)-1,1'-biphenyl makes it a valuable precursor for synthesizing complex polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The presence of both a bromomethyl group and an aryl bromide allows for a range of cyclization strategies.

Intramolecular cyclization reactions are a primary method for forming fused ring systems from this precursor. For instance, the bromomethyl group can be used to form a new carbon-carbon bond with the adjacent phenyl ring through a Friedel-Crafts-type alkylation, leading to the formation of a fluorene (B118485) core. Subsequent reactions utilizing the aryl bromide can then build even larger polycyclic structures. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can be employed to first attach another aromatic group at the 2-position, followed by an intramolecular cyclization to yield complex PAHs. Brominated PAHs are themselves important intermediates for creating materials with tailored optoelectronic properties, such as deep-red to near-infrared emitters. nih.govnih.gov

In heterocyclic synthesis, the electrophilic bromomethyl group readily reacts with a variety of heteroatom nucleophiles (containing nitrogen, oxygen, or sulfur). This reaction can be the key step in forming a new heterocyclic ring fused to the biphenyl (B1667301) framework. For example, reaction with a primary amine or thiol can lead to the formation of nitrogen- or sulfur-containing heterocycles, respectively. The remaining aryl bromide on the biphenyl core provides a handle for further functionalization, allowing for the introduction of additional substituents or the construction of more complex molecular architectures. rsc.orgresearchgate.net This step-wise approach provides chemists with precise control over the final structure.

Table 1: Representative PAHs and Heterocycles Synthesized from Biphenyl Precursors
Precursor TypeReaction TypeProduct ClassSignificance
Bromo-substituted BiphenylsSuzuki Coupling / Intramolecular CyclizationPolycyclic Aromatic Hydrocarbons (PAHs)Building blocks for organic electronics and materials science. rsc.org
2-Biphenyl SulfoximinesDBH-Promoted CyclizationBromo-N-HeterocyclesProvides access to complex nitrogen-containing scaffolds for medicinal chemistry. researchgate.net
2,2'-Bis(bromomethyl)-1,1'-biphenyl (B1581278)Cyclization with Phosphines/AminesPhosphorus/Nitrogen HeterocyclesSynthesis of ligands for catalysis and novel cyclic compounds. sigmaaldrich.com
Bromo-phenyloxazoleSuzuki-Miyaura Cross-CouplingBiphenyl Oxazole DerivativesPotential enzyme inhibitors and therapeutic agents. rsc.org

**6.2. Precursor for Advanced Materials

The biphenyl moiety is a fundamental structural unit in many high-performance materials. This compound provides a convenient entry point for creating custom materials with specific electronic, optical, and physical properties.

Biphenyl derivatives are widely used as the core of blue-emitting materials in OLEDs due to their high triplet energy and good thermal stability. nih.govlumtec.com.tw The performance of these materials is highly dependent on their molecular structure. The precursor this compound can be used to synthesize complex, non-planar, and asymmetric fluorescent molecules. By reacting the two different bromo groups, bulky side groups can be introduced, which creates a twisted biphenyl core. This structural torsion is crucial for preventing intermolecular π-π stacking in the solid state, a phenomenon that often leads to aggregation-caused quenching (ACQ) and reduced emission efficiency.

Furthermore, this precursor is suitable for constructing donor-acceptor (D-A) type molecules, which are a major class of fluorescent materials. nih.gov The biphenyl unit can act as part of the donor, bridge, or acceptor segment. For example, the aryl bromide can undergo a Suzuki coupling with a boronic ester of a known electron-donating or electron-accepting moiety, while the bromomethyl group can be converted to other functional groups to complete the D-A structure. Such strategies allow for precise tuning of the frontier molecular orbital energy levels (HOMO/LUMO) and thus the emission color and efficiency of the resulting material. nih.govnih.gov

The difunctional nature of this compound makes it an excellent monomer for the synthesis of novel polymers through polycondensation reactions. The two bromine atoms can react with various co-monomers to build polymer chains. For example, Ullmann coupling reactions can be used to polymerize bromo-substituted monomers, leading to the formation of polyarylenes. mdpi.com The distinct reactivity of the benzylic and aryl bromides could potentially allow for controlled polymerization processes.

Polymers derived from this monomer would feature a poly(biphenyl methylene) backbone, which imparts high thermal stability and rigidity. These polymers can find applications in functional coatings, where properties like corrosion resistance, thermal stability, and specific optical characteristics are required. mdpi.comcarpmaels.com The biphenyl units within the polymer chain can be further functionalized post-polymerization via the remaining bromo groups to tailor the surface properties or to attach other active molecules.

Table 2: Properties of Advanced Materials Derived from Biphenyl Precursors
Material ClassBiphenyl Precursor TypeKey Synthetic ReactionResulting Properties & Applications
Fluorescent EmittersBromo-B₁-PAHsNegishi CouplingDeep-red to NIR emission, Thermally Activated Delayed Fluorescence (TADF) for OLEDs. nih.gov
Ether-Linked PolymersBromo-fluoro-benzenesNucleophilic Aromatic SubstitutionGood thermal stability, potential for CO₂ capture applications. mdpi.com
Blue Emitters for OLEDsAnthracene-Pyrene BiphenylsSuzuki CouplingHigh photoluminescence quantum yields, deep blue emission, improved device efficiency. nih.gov
Functional Polymers2-BromobiphenylMetalation/PolycondensationIonomers with tunable properties for membrane applications. chemicalbook.com

The rigid, rod-like structure of the biphenyl unit makes it a classic mesogen, which is the core component of many liquid crystal molecules. tandfonline.comtandfonline.com The synthesis of liquid crystals typically involves attaching flexible aliphatic chains to this rigid core. This compound serves as a key intermediate for creating such molecules.

Standard organic reactions can be used to replace the bromine atoms with the desired functional groups. For instance, the aryl bromide can be substituted with an alkoxy chain via a Williamson ether synthesis (after conversion to a hydroxyl group) or a cyano group, which is common in nematic liquid crystals. google.com The bromomethyl group can be used to introduce other side chains or to link the biphenyl unit to a polymer backbone to create liquid crystal polymers. The ability to introduce different substituents at specific positions allows for the fine-tuning of the molecule's aspect ratio and polarity, which in turn dictates the mesophase type (e.g., nematic, smectic) and the temperature range of the liquid crystalline phase. acs.org Fluorinated biphenyls are particularly important in materials science for creating stable liquid crystal displays and other optoelectronic devices. nih.gov

**6.3. Scaffolds for Supramolecular Assembly and Recognition

Supramolecular chemistry relies on the design of molecules that can self-assemble into larger, well-defined structures. The defined geometry and reactive handles of this compound make it a powerful scaffold for building such systems.

Macrocycles are large cyclic molecules that are of great interest due to their ability to act as hosts for smaller guest molecules, a property essential for applications in sensing, catalysis, and drug delivery. nih.gov Precursors with at least two reactive functional groups are required for macrocyclization reactions. Compounds like 2,2'-bis(bromomethyl)-1,1'-biphenyl are well-known starting materials for the synthesis of medium-sized rings and macrocycles. sigmaaldrich.com

By analogy, this compound is an excellent candidate for the synthesis of novel macrocycles and biphenarenes, a class of macrocycles constructed from biphenyl units. The differential reactivity of the benzylic and aryl bromides can be exploited to achieve controlled, stepwise cyclizations. For example, the highly reactive bromomethyl group can undergo a substitution reaction with one end of a long-chain dinucleophile, followed by an intramolecular reaction at the other end involving the less reactive aryl bromide to close the ring. This strategy provides access to a wide variety of macrocyclic structures with a biphenyl unit embedded in the framework.

Table 3: Examples of Macrocyclization Strategies Using Biphenyl Building Blocks
PrecursorCyclization Partner/MethodResulting Macrocycle/SystemApplication Area
2,2'-Bis(bromomethyl)-1,1'-biphenylDiamines, DithiolsDibenzo-diazocines, Dibenzo-dithiocinsHost-guest chemistry, Ligand design. sigmaaldrich.comacs.org
Bromoacetate-capped peptidesIntramolecular nucleophilic substitutionPeptide-based macrocyclesDrug discovery, Chemoproteomics. nih.gov
4-(Bromomethyl)benzoic acid derivativesRing-closing reactionsBenz-fused macrocyclesSupramolecular chemistry. nih.gov
V-shaped biphenyl unitsTrimerizationBiphen acs.orgarenesThermally Activated Delayed Fluorescence (TADF) materials.

Scaffolds for Supramolecular Assembly and Recognition

Formation of Supramolecular Gels and Self-Assembled Systems

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound in the formation of supramolecular gels or other self-assembled systems. While the bifunctional nature of this molecule, possessing both a bromo and a bromomethyl group on a biphenyl scaffold, suggests its potential as a versatile building block in supramolecular chemistry, published studies explicitly demonstrating this capability are not readily found.

The formation of supramolecular gels typically relies on the self-assembly of gelator molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and solvophobic effects. The rigid biphenyl core of this compound could facilitate π-π stacking, a key interaction in the formation of the fibrous networks characteristic of many supramolecular gels. The reactive bromo and bromomethyl groups offer pathways for synthetic modification, allowing for the introduction of functionalities capable of forming other necessary non-covalent interactions. For instance, these groups could be converted to amides, esters, or other hydrogen-bonding moieties.

However, without experimental data from studies that have utilized this compound for this purpose, any discussion on its role as a gelator remains speculative. The scientific literature provides numerous examples of other biphenyl derivatives being used to construct supramolecular gels, but a direct link to the specific compound of interest is not established.

Molecular Recognition and Host-Guest Chemistry

Similar to its application in supramolecular gels, there is no direct evidence in the current body of scientific literature to suggest that this compound has been employed in studies of molecular recognition or host-guest chemistry.

Host-guest chemistry involves the design and synthesis of host molecules with specific cavities or binding sites that can selectively bind to guest molecules. The biphenyl framework of this compound could, in principle, serve as a structural component of a larger host molecule, such as a cyclophane or a molecular tweezer. The bromo and bromomethyl substituents provide reactive handles for the construction of such macrocyclic or open-cavity structures.

For a molecule to function as an effective host, it must possess a pre-organized and well-defined binding pocket, along with specific interaction sites (e.g., hydrogen bond donors/acceptors, aromatic surfaces) that are complementary to the guest. While this compound could be a precursor in the synthesis of such a host, it does not inherently possess the required architecture for molecular recognition.

Detailed research findings, including data tables on association constants, thermodynamic parameters, and guest specificity, are essential for characterizing host-guest systems. As no studies have been published that utilize derivatives of this compound in this context, no such data can be presented. The potential of this compound as a synthetic intermediate for creating host molecules remains an area for future exploration.

Role in Catalysis: Development of Biphenyl Based Ligands and Catalysts

Chiral Biphenyl (B1667301) Derivatives as Ligands for Asymmetric Catalysis

The design and synthesis of chiral ligands are central to the progress of asymmetric catalysis. nih.gov Axially chiral biphenyls are a prominent class of ligands, widely employed due to their effectiveness in inducing high enantioselectivity in a variety of chemical transformations. researchgate.netnih.gov The development of these ligands has been a continuous theme in the pursuit of practical and efficient asymmetric synthesis. nih.gov

Chiral phosphine (B1218219) and diphosphine ligands based on the biphenyl scaffold, such as BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) and its derivatives, are workhorses in asymmetric catalysis. nih.gov Unlike the configurationally stable BINAP, the parent BIPHEP ligand undergoes rapid interconversion of its atropisomers in solution at room temperature, a property known as "tropos". researchgate.net Coordination to a metal center can, however, lock the ligand into a chiral conformation. researchgate.net

The catalytic performance of these ligands is profoundly influenced by their steric and electronic properties. researchgate.net For instance, introducing ortho-substituents on the biphenyl backbone, as in the case of o-Ph-hexaMeO-BIPHEP, has been shown to enhance enantioselectivities in rhodium-catalyzed hydrogenation of cyclic enamides compared to unsubstituted analogues like MeO-BIPHEP. nih.gov A comparative study of diphosphine ligands, including MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS, revealed that their stereoelectronic profiles are key to their success in ruthenium-mediated asymmetric hydrogenation. researchgate.netnih.gov For example, in the hydrogenation of various keto-esters, amides, and olefins, SYNPHOS often provides the highest enantioselectivities. nih.gov

The synthesis of these ligands has also been a focus of research, with improved, one-pot procedures being developed to make functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands more accessible and affordable. nih.govacs.org Chiral-bridged biphenyl monophosphine ligands have also demonstrated superiority in reactivity and enantioselectivity over traditional ligands like MOP in palladium-catalyzed asymmetric Suzuki–Miyaura couplings for synthesizing sterically demanding axially chiral biaryls. beilstein-journals.org

Table 1: Performance of Biphenyl Diphosphine Ligands in Asymmetric Hydrogenation

Substrate Ligand Enantiomeric Excess (ee) Reference
Hydroxyacetone MeO-BIPHEP 96-97% nih.gov
Hydroxyacetone SYNPHOS 96-97% nih.gov
Hydroxyacetone DIFLUORPHOS 96-97% nih.gov
Dimethyl itaconate SYNPHOS 92% nih.gov
Dimethyl itaconate MeO-BIPHEP 90% nih.gov

Phosphite (B83602) and phosphoramidite (B1245037) ligands derived from chiral biphenols are another important class of ligands for asymmetric catalysis. nih.gov They are often easier to prepare and handle than phosphines due to their lower sensitivity to oxidation. acs.org The modular nature of their synthesis allows for the creation of large libraries of ligands for screening, facilitating the discovery of highly selective catalysts. acs.org Monodentate phosphoramidite ligands based on enantiopure 6,6'-dimethylbiphenols have proven effective in asymmetric hydroformylation and conjugate addition reactions. nih.gov

Phosphinooxazoline (PHOX) ligands incorporating a biphenyl backbone have also been developed. nih.gov For example, the BiphPHOX ligand, which has an axis-unfixed biphenyl backbone, has demonstrated excellent chiral-inducing ability in various transition-metal-catalyzed asymmetric reactions, including iridium-catalyzed asymmetric hydrogenation. nih.gov The success of these ligands often requires the use of enantiopure atropoisomeric binaphthyl or biphenyl phosphite moieties to achieve high enantioselectivities in reactions like the Rh-catalyzed hydrogenation of functionalized alkenes. acs.org

Chiral nitrogen-containing ligands are widely used in asymmetric catalysis due to their strong coordination to metal centers, high stability, and the relative ease of their preparation. The biphenyl scaffold has been incorporated into various multidentate nitrogen ligands. researchgate.net For instance, Schiff bases derived from 2,2'-diaminobiphenyls and salicylaldehyde (B1680747) derivatives form well-defined complexes with metals like zinc. researchgate.net

Biphenyl-bridged hexadentate N6-ligands have been synthesized and used to prepare iron spin crossover (SCO) complexes, demonstrating the versatility of the biphenyl backbone in creating specific coordination geometries. rsc.org Similarly, biphenyl-appended nitrogen-based bidentate ligands have been used to create non-noble metal complexes for electrocatalysis. bohrium.com Schiff base ligands are known to form stable complexes with a wide range of transition metals, and their derivatives are explored for various catalytic applications. nih.govunn.edu.ng

Metal Complexes with Biphenyl-Bridged Ligands for Homogeneous Catalysis

Homogeneous catalysis frequently relies on the principle of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle. mdpi.comrsc.org Biphenyl-based ligands are instrumental in this context, modulating the steric and electronic properties of the metal center to enhance reactivity and selectivity. nsf.govacs.org Bifunctional ligands, which contain a secondary functional group capable of interacting with the substrate, have been designed on a biphenyl-2-ylphosphine framework for cooperative gold catalysis. nsf.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials. acs.orgrsc.org The development of bulky and electron-rich dialkylbiaryl phosphine ligands has revolutionized this field, enabling the coupling of previously challenging substrates like unactivated aryl chlorides and sterically hindered partners. acs.org These advanced ligands enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle. acs.org

The Suzuki-Miyaura reaction has been successfully employed to synthesize a wide variety of biphenyl derivatives using palladium catalysts supported by biphenyl phosphine ligands. rsc.org These methods have been applied to construct complex molecules, including chiral biaryls, with high yields and enantioselectivities. beilstein-journals.org The choice of ligand is critical, as demonstrated in the synthesis of fluorinated biphenyls where using SPhos versus XPhos as the ligand resulted in different product outcomes. rsc.org Biphenyl-bridged bisindenes, precursors to metallocene catalysts, have also been synthesized via Suzuki coupling, highlighting the broad utility of this reaction. rug.nl

Biphenyl-based ligands and their metal complexes are also employed in a range of oxidation and reduction reactions. Biphenyl-appended non-noble transition metal complexes have been investigated as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. bohrium.com In these systems, a nickel complex featuring a nitrogen-based ligand with a biphenyl unit showed significant ORR activity. bohrium.com

In the realm of hydrogenation, supported ruthenium catalysts are effective for the hydrogenation of biphenyl to bicyclohexyl. researchgate.net The catalytic activity is sensitive to the catalyst preparation and the size of the metal nanoparticles. researchgate.net For oxidation reactions, palladium catalysts are used for the aerobic oxidative homocoupling of benzene (B151609) to form biphenyl. researchgate.net The efficiency of these systems often relies on a second metal or co-catalyst to facilitate the regeneration of the active Pd(II) species from Pd(0). researchgate.net The modification of catalysts with other metals, such as bismuth added to AuPd nanoparticles, can significantly alter the activity and selectivity in both oxidation and hydrogenation reactions by blocking certain active sites. unibo.it

Absence of Research Findings on "2-Bromo-3-(bromomethyl)-1,1'-biphenyl" in the Context of Catalysis

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is no specific research detailing the role of the chemical compound This compound in the development of biphenyl-based ligands and catalysts. Consequently, information regarding its involvement in metal-ligand cooperation and substrate recognition is not available.

The investigation sought to uncover research findings pertinent to the synthesis of ligands derived from this specific biphenyl derivative and their subsequent application in catalytic processes. However, the search yielded no publications or patents that would provide the scientifically accurate and detailed information required to address the specified topics of metal-ligand cooperation and substrate recognition for this particular compound.

Therefore, the requested article section on "" with a focus on "Metal-Ligand Cooperation and Substrate Recognition" for "this compound" cannot be generated due to the lack of available research data.

Future Research Directions and Unresolved Challenges in the Chemistry of 2 Bromo 3 Bromomethyl 1,1 Biphenyl

Development of Novel and Efficient Synthetic Routes with Enhanced Chemo- and Regioselectivity

The synthesis of unsymmetrically substituted biphenyls is a well-established field, with palladium-catalyzed cross-coupling reactions such as the Suzuki and Negishi reactions being cornerstone methodologies. nih.govnobelprize.org However, the specific synthesis of 2-Bromo-3-(bromomethyl)-1,1'-biphenyl with high chemo- and regioselectivity presents ongoing challenges. Future research should focus on developing synthetic pathways that precisely control the introduction of the bromo and bromomethyl groups onto the biphenyl (B1667301) core.

One promising avenue is the exploration of directed ortho-metalation strategies on a suitable biphenyl precursor, followed by selective bromination. Alternatively, a multi-step approach commencing with the regioselective bromination of a substituted biphenyl could be optimized. rsc.orgmdpi.comresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in the presence of specific catalysts or solvents has shown to afford high regioselectivity in the bromination of aromatic compounds. rsc.orgmdpi.com Subsequent benzylic bromination of a methyl group at the 3-position would then yield the target compound. Two-phase electrolysis has also emerged as a method for regioselective benzylic bromination. cecri.res.in

Key areas for investigation include:

Orthogonal Protecting Group Strategies: Developing strategies that allow for the sequential and selective functionalization of the biphenyl rings.

Catalyst Development: Designing new catalyst systems for cross-coupling reactions that are tolerant of the reactive bromomethyl group. nih.gov

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction control, minimize byproduct formation, and enhance the safety of handling reactive intermediates like benzylic bromides. nih.govresearchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Strategy Potential Advantages Potential Challenges
Directed Ortho-Metalation High regiocontrol in the introduction of the first bromine. Potential for side reactions due to the acidity of benzylic protons if the methyl group is present.
Suzuki/Negishi Coupling High convergence and ability to build the biphenyl core late-stage. Tolerance of the bromomethyl group in the coupling partners and catalyst system. nih.gov

| Sequential Bromination | Potentially straightforward and scalable. | Achieving high regioselectivity in both the aromatic and benzylic bromination steps can be difficult. rsc.orgcecri.res.in |

Exploration of New Reactivity Modes and Tandem Transformations

The bifunctional nature of this compound makes it an ideal candidate for exploring novel reactivity modes and tandem transformations. The presence of two distinct electrophilic centers, the aryl C-Br bond and the benzylic C-Br bond, allows for sequential or one-pot multi-component reactions.

Future research should investigate:

Palladium-Catalyzed Tandem Reactions: Designing palladium-catalyzed processes that sequentially activate both the aryl and benzylic bromide moieties. researchgate.net For example, an initial Suzuki coupling at the aryl bromide position followed by a subsequent intramolecular cyclization involving the benzylic bromide.

Cross-Couplings of Benzylic Halides: Investigating the reactivity of the bromomethyl group in various cross-coupling reactions, such as those with organoboranes or organozincs, to form new C-C bonds. nih.govnih.gov

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): Utilizing the dual reactivity for the construction of complex PAHs, which are of interest for their electronic and optical properties. acs.orgresearchgate.netwikipedia.orgnih.gov For instance, an intramolecular Heck reaction could lead to the formation of a six-membered ring, a key step in the synthesis of phenanthrene (B1679779) derivatives.

Integration into Advanced Functional Systems and Devices

The synthesis of larger polycyclic aromatic hydrocarbons (PAHs) from biphenyl precursors is a significant area of research due to their potential applications in organic electronics. acs.orgnih.govyoutube.com this compound can serve as a key building block for such systems. The resulting fused aromatic structures can exhibit interesting photophysical and electronic properties, making them suitable for use in:

Organic Field-Effect Transistors (OFETs): The planar and extended π-systems of PAHs derived from this compound could facilitate charge transport. youtube.com

Organic Light-Emitting Diodes (OLEDs): Functionalized PAHs can act as emitters or host materials in OLEDs.

Molecular Wires and Sensors: The rigid, conjugated backbone of these molecules could be exploited in the design of molecular-scale electronic components.

Future work in this area will require close collaboration between synthetic chemists and materials scientists to design and synthesize molecules with tailored electronic properties.

Deeper Mechanistic Understanding Through Advanced Computational and Experimental Studies

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and developing new transformations. The complexity of palladium-catalyzed cross-coupling reactions, with multiple competing pathways and short-lived intermediates, often necessitates a combined experimental and computational approach. acs.orgnih.govacs.orgrsc.orgresearchgate.net

Future research should employ:

Density Functional Theory (DFT) Calculations: To model reaction pathways, predict transition state energies, and rationalize the observed chemo- and regioselectivity. acs.orgnih.govacs.orgrsc.orgresearchgate.net This can provide insights into the role of ligands, solvents, and additives in controlling the reaction outcome.

In-situ Spectroscopic Techniques: To identify and characterize reactive intermediates in catalytic cycles.

Kinetic Studies: To elucidate the rate-determining steps of key transformations.

A deeper mechanistic understanding will enable a more rational design of catalysts and reaction conditions, leading to more efficient and selective synthetic methods. nih.govacs.org

Addressing Scalability and Synthetic Efficiency for Academic Research

Future efforts should be directed towards:

Process Optimization: Refining existing synthetic routes to maximize yields, minimize waste, and simplify purification procedures.

Telescoping Reactions: Developing one-pot or flow-based procedures that combine multiple synthetic steps without the need for intermediate isolation and purification. nih.govresearchgate.net

Green Chemistry Principles: Employing more environmentally benign solvents, reagents, and catalysts to improve the sustainability of the synthesis. acsgcipr.org

By addressing these challenges, the accessibility of this compound for broader academic investigation will be significantly enhanced, paving the way for new discoveries in organic synthesis and materials science.

Q & A

Q. What safety protocols are critical for handling brominated aromatic compounds?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood; monitor airborne bromine with real-time sensors.
  • Waste Disposal : Quench residual bromine/bromides with NaHSO₃ before aqueous neutralization. Document disposal per EPA/OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.